

Mequitazine Powder: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: **Mequitazine**

Cat. No.: **B1676290**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Mequitazine** powder. The information presented herein is intended to support research, development, and formulation activities involving this second-generation antihistamine. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental analyses are provided.

Chemical and Physical Properties

Mequitazine, with the IUPAC name 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-10H-phenothiazine, is a phenothiazine derivative. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of **Mequitazine**

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₂ N ₂ S	[1]
Molecular Weight	322.47 g/mol	[2]
Appearance	White to almost white or beige powder/crystal	[2]
pKa	10.43 ± 0.33 (Predicted)	[1]

Table 2: Melting Point of **Mequitazine** Powder

Melting Point (°C)	Source(s)
130-131	[3]
143-145	[4]

Note: The variation in melting point may be attributed to different polymorphic forms or experimental conditions.

Table 3: Solubility of **Mequitazine** Powder

Solvent	Solubility	Source(s)
Water	Insoluble	[1]
DMSO	2 mg/mL (clear solution)	[2]
Ethanol	Soluble (5 mg/mL)	[2]
H ₂ O	Soluble (50 mg/mL, clear, colorless to yellow)	[2]
Acidic Aqueous Solution	Soluble	[1]

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in drug development as it can influence solubility, stability, and bioavailability.

Mequitazine has been shown to form different crystalline structures, including anhydrides and hydrates, when combined with coformers such as succinic acid, fumaric acid, glycolic acid, and glycolamide. The formation of these different solid-state forms is influenced by factors such as the flexibility of the coformer and the presence of hydrogen bond donors. Characterization of these polymorphic forms is crucial for selecting the appropriate solid form for development.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Mequitazine** powder.

Melting Point Determination

Methodology: The melting point of **Mequitazine** powder can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

Protocol:

- Sample Preparation: A small amount of finely powdered **Mequitazine** is introduced into a capillary tube, which is sealed at one end. The powder is compacted to a height of 2.5-3.5 mm.
- Apparatus: A calibrated melting point apparatus with a heating block and a visual or automated detection system is used.
- Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 ± 0.5 °C per minute, starting from a temperature approximately 5°C below the expected melting point.
- Data Recording: The temperature at which the substance is first observed to collapse or form a meniscus (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

Solubility Determination

Methodology: The equilibrium solubility of **Mequitazine** powder can be determined using the shake-flask method.

Protocol:

- Preparation of Saturated Solution: An excess amount of **Mequitazine** powder is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol, buffered solutions at various pH levels) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. An aliquot of the clear filtrate is then diluted appropriately for analysis.
- Quantification: The concentration of **Mequitazine** in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

X-ray Powder Diffraction (XRPD) for Polymorphism Characterization

Methodology: XRPD is a primary technique for identifying and characterizing different polymorphic forms of a crystalline solid.

Protocol:

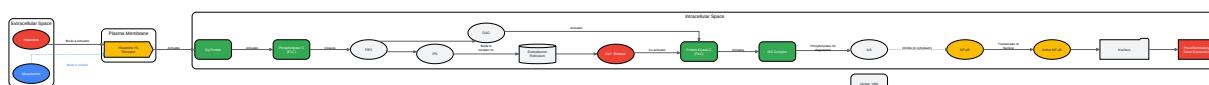
- Sample Preparation: A small amount of **Mequitazine** powder is gently packed into a sample holder to ensure a flat, smooth surface.
- Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α radiation) and a detector is used.

- Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 5° to 40°).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline form, providing a "fingerprint" for identification. Comparison of the XRPD patterns of different batches or samples prepared under different conditions can reveal the presence of different polymorphs.

Mechanism of Action and Signaling Pathway

Mequitazine is a histamine H1 receptor antagonist.^[5] It competitively binds to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.^[5] This action alleviates the symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and bronchoconstriction.^[5] The binding of histamine to the H1 receptor activates a Gq protein-coupled signaling cascade.^{[6][7][8]}

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the inhibitory effect of **Mequitazine**.



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Mequitazine's Mechanism of Action

The binding of histamine to the H1 receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).^[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).^[9] Both Ca²⁺ and DAG activate protein kinase C (PKC).^[5] Downstream of PKC, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).^[10] This allows the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes.^[10] **Mequitazine**, by blocking the initial binding of histamine to the H1 receptor, prevents this entire signaling cascade, thereby exerting its anti-inflammatory and anti-allergic effects.^[5]

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- To cite this document: BenchChem. [Mequitazine Powder: A Comprehensive Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676290#physicochemical-properties-of-mequitazine-powder\]](https://www.benchchem.com/product/b1676290#physicochemical-properties-of-mequitazine-powder)

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